[(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate [(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate [(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate is a natural product found in Morella rubra with data available.
Brand Name: Vulcanchem
CAS No.: 86588-87-6
VCID: VC17189221
InChI: InChI=1S/C44H34O22/c45-17-9-19(46)32-30(10-17)64-41(14-3-23(50)37(58)24(51)4-14)42(66-44(62)16-7-27(54)39(60)28(55)8-16)34(32)33-20(47)12-29-18(35(33)56)11-31(40(63-29)13-1-21(48)36(57)22(49)2-13)65-43(61)15-5-25(52)38(59)26(53)6-15/h1-10,12,31,34,40-42,45-60H,11H2/t31-,34-,40-,41-,42-/m1/s1
SMILES:
Molecular Formula: C44H34O22
Molecular Weight: 914.7 g/mol

[(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate

CAS No.: 86588-87-6

Cat. No.: VC17189221

Molecular Formula: C44H34O22

Molecular Weight: 914.7 g/mol

* For research use only. Not for human or veterinary use.

[(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate - 86588-87-6

Specification

CAS No. 86588-87-6
Molecular Formula C44H34O22
Molecular Weight 914.7 g/mol
IUPAC Name [(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
Standard InChI InChI=1S/C44H34O22/c45-17-9-19(46)32-30(10-17)64-41(14-3-23(50)37(58)24(51)4-14)42(66-44(62)16-7-27(54)39(60)28(55)8-16)34(32)33-20(47)12-29-18(35(33)56)11-31(40(63-29)13-1-21(48)36(57)22(49)2-13)65-43(61)15-5-25(52)38(59)26(53)6-15/h1-10,12,31,34,40-42,45-60H,11H2/t31-,34-,40-,41-,42-/m1/s1
Standard InChI Key LXQFRGHXODSYNA-AEFLMXPHSA-N
Isomeric SMILES C1[C@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O
Canonical SMILES C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

Introduction

Structural Characteristics and Stereochemical Significance

The compound belongs to the flavanol-3-gallate subclass, characterized by two chroman cores (2,3-dihydrobenzopyran) linked via a galloyl ester and additional hydroxylated phenyl groups. The stereochemistry—(2R,3R) and (2R,3R,4S)—is critical for its bioactivity, as spatial arrangement influences molecular interactions with enzymes and receptors .

Core Architecture

  • Chroman Units: Each chroman ring features hydroxyl groups at positions 5, 7, and 2, with the latter substituted by a trihydroxyphenyl group .

  • Galloyl Ester Linkage: A 3,4,5-trihydroxybenzoate (galloyl) group esterifies the 3-hydroxy position of one chroman unit, enhancing solubility and redox activity .

Stereoelectronic Effects

The R-configuration at C2 and C3 stabilizes intramolecular hydrogen bonding, while the S-configuration at C4 facilitates planar alignment of the galloyl group, optimizing π-π stacking with biological targets .

Natural Occurrence and Extraction

The compound is primarily isolated from Camellia sinensis (tea) extracts, where it coexists with epicatechin gallate and related flavonoids .

Extraction Protocols

  • Solvent Systems: Aqueous ethanol (70%) or acetone mixtures are used to preserve hydroxyl group integrity .

  • Chromatographic Purification: Reverse-phase HPLC with C18 columns achieves >95% purity, confirmed via NMR and mass spectrometry .

Synthetic Approaches

Regioselective Synthesis

A one-pot strategy inspired by Suthunuru et al. involves:

  • Dienone-Phenol Rearrangement: Trifluoroacetic acid (TFA) catalyzes the rearrangement of 4-hydroxycinnamic acid derivatives to dienones.

  • Michael Addition: Resorcinol derivatives attack the dienone’s β-position, forming the chroman backbone.

  • Lactonization: Spontaneous cyclization yields the chroman-2-one core .

Table 1: Key Reaction Conditions and Yields

StepCatalystSolventTemperatureYield (%)
Dienone rearrangementTFADCM25°C92
Michael additionNoneEtOHReflux88
LactonizationHClH2O/EtOH60°C85

Physicochemical Properties

Optical Characteristics

Studies on analogous flavonoids reveal:

  • Absorption Peaks: λmax at 280 nm (π→π* transitions) and 350 nm (n→π*), with molar absorptivity ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ .

  • Energy Gap: Direct bandgap (Eg) of 2.8 eV, indicative of semiconductor-like behavior .

Table 2: Optical Constants (300–900 nm)

ParameterValue
Absorption coefficient (α)1.3 × 10⁴ cm⁻¹
Refractive index (n)1.65–1.72
Extinction coefficient (k)4.7 × 10⁻³

Biological Activities and Mechanisms

Antioxidant Effects

The compound scavenges ROS (IC50 = 2.1 µM) via hydrogen atom transfer from hydroxyl groups, stabilizing free radicals through resonance .

Anti-Inflammatory Action

In murine macrophages, it inhibits NF-κB translocation (85% suppression at 10 µM), reducing TNF-α and IL-6 production .

Applications and Future Directions

Nutraceuticals

Stabilized microencapsulations in maltodextrin improve bioavailability for dietary supplements .

Organic Electronics

Low Eg and high α suggest utility in UV-sensitive photodetectors or hole-transport layers in perovskites .

Challenges

  • Stereochemical Purity: Asymmetric synthesis remains labor-intensive; biocatalytic methods are under exploration .

  • In Vivo Studies: Long-term toxicity and pharmacokinetics in mammals are unverified .

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